molecular formula C10H15N3O B1301153 Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide CAS No. 34968-55-3

Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide

Cat. No. B1301153
CAS RN: 34968-55-3
M. Wt: 193.25 g/mol
InChI Key: KTCLJYAMKRNDDH-UHFFFAOYSA-N
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Description

Synthesis and Structural Characterisation of Pyridine-2-carboxylic Acid Derivatives

Description Pyridine-2-carboxylic acid, also known as picolinic acid, is a versatile compound that serves as a precursor for various amide derivatives with potential applications in catalysis, coordination chemistry, and molecular devices . The synthesis of these derivatives often involves the reaction of picolinic acid with different amines or alcohols, leading to the formation of mono-, bis-amides, and poly(amide-ester)s . These reactions can be promoted by different reagents and conditions, such as thionyl chloride for the generation of acid chlorides , or by ring-opening reactions .

Synthesis Analysis The synthesis of amides from picolinic acid typically involves the formation of an acid chloride intermediate, which then reacts with N-alkylanilines to afford the desired amide products . In some cases, chlorinated by-products are also observed, which can be separated by column chromatography . Another approach involves the ring-opening of a bisoxazoline derived from pyridine dicarboxylic acid by glutaric acid, leading to the formation of poly(amide-ester)s . These methods demonstrate the reactivity of picolinic acid and its derivatives towards the formation of complex amide structures.

Molecular Structure Analysis X-ray crystallography has been used to determine the structures of several pyridine-2-carboxylic acid amides, revealing a general preference for cis amide geometry . This geometry allows for intramolecular hydrogen bonding interactions, which can significantly influence the properties and reactivity of these compounds . Additionally, the molecular structures of these amides can be further analyzed using various spectroscopic techniques, such as NMR, to understand their conformational preferences in solution .

Chemical Reactions Analysis Pyridine-2-carboxylic acid derivatives can undergo various chemical reactions, including complexation with metal ions . For instance, new pyridine dicarboxamide ligands have been synthesized and shown to form mono-, di-, tri-, and tetranuclear copper complexes, with the ligands coordinating to the copper ions in different fashions . Amide hydrolysis can also occur without the assistance of acid or base, leading to the formation of aminopyridinium carboxylate salts .

Physical and Chemical Properties Analysis The physical and chemical properties of pyridine-2-carboxylic acid amides are influenced by their molecular structure and the presence of functional groups. These compounds exhibit a range of solubility behaviors, with some being insoluble in water . Their thermal stability can be assessed using techniques like TGA, and their potential for metal ion coordination can be inferred from spectroscopic studies . The presence of pyridine rings and carbonyl groups within these molecules can also facilitate complexation with metal ions, which is a key aspect of their chemical behavior .

Scientific Research Applications

Synthesis and Derivative Formation

Pyridine derivatives are crucial in the realm of organic chemistry due to their versatility in forming a wide range of compounds through reactions with C-, N-, N,N-, and N,O-nucleophiles. These reactions yield an array of acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, and benzofurans, among others. The direction and outcome of these reactions are significantly influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the specific conditions under which the reaction occurs (Kamneva et al., 2018).

Medicinal and Biological Activity

Research into the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights their significance in medicinal chemistry due to their diverse biological activities. These compounds and their complexes demonstrate important spectroscopic properties, structures, and biological activities, suggesting their potential as leads for drug discovery (Boča et al., 2011).

Applications in Organic Synthesis

Weinreb amides, or N-methoxy-N-methylamides, serve as remarkable intermediates in organic synthesis, demonstrating the significant role of pyridine derivatives in facilitating the conversion of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. This process involves the transformation to Weinreb Amides followed by treatment with organometallic reagents, leading to stable ketones, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Khalid et al., 2020).

Potential in Central Nervous System (CNS) Drug Development

Functional chemical groups in pyridine derivatives may serve as lead molecules for the synthesis of compounds with CNS activity. Research has identified heterocycles with nitrogen, sulfur, and oxygen atoms as significant classes of organic compounds that may influence CNS functions, suggesting the potential of pyridine derivatives in developing treatments for CNS disorders (Saganuwan, 2017).

Catalysis and Chemical Reactions

Pyridine derivatives play a critical role in catalysis and chemical reactions, particularly in C-N bond-forming cross-coupling reactions. These reactions involve the use of aryl halides and arylboronic acids with a variety of amines, showcasing the importance of pyridine-based compounds in the development of recyclable catalyst systems for organic synthesis (Kantam et al., 2013).

properties

IUPAC Name

N-[3-(methylamino)propyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-11-6-4-8-13-10(14)9-5-2-3-7-12-9/h2-3,5,7,11H,4,6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCLJYAMKRNDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide

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